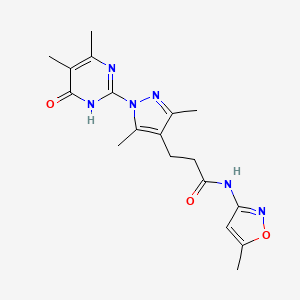
3-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,4-Dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide, also known as 3-DFP-2F-2H-TPA, is a small molecule that has been the subject of much scientific research due to its potential applications in a variety of fields. This molecule has been studied for its ability to act as an inhibitor of certain enzymes, its potential as a therapeutic agent, and its applications in laboratory experiments.
Scientific Research Applications
Cellular Growth Assays
Tetrazolium compounds, closely related to the one mentioned, have been utilized for cell growth assays in culture. The use of a water-soluble tetrazolium salt, which yields a formazan product upon reduction in the presence of living cells, allows for a non-destructive, colorimetric readout of cell viability and proliferation. This method is advantageous for screening cellular responses to various stimuli, including potential therapeutic agents, without the need for radioactive or toxic materials (Cory et al., 1991).
Herbicidal Activity
Compounds with structural similarities, incorporating elements like tetrazol and substituted phenyl groups, have demonstrated efficacy in herbicidal applications. For instance, certain synthesized compounds were found effective as herbicides, showcasing the potential of such molecules in agricultural research and development. These findings illustrate the diverse applicability of structurally complex molecules in fields beyond medicinal chemistry, highlighting their role in addressing global challenges such as weed resistance (Liu et al., 2008).
Anticancer Research
Novel compounds featuring a tetrazole moiety have been synthesized and evaluated for their antitumor activities. For example, specific derivatives have been tested against various human cancer cell lines, employing assays like the MTT assay to determine their efficacy in inhibiting cancer cell growth. This research area is particularly promising, as it explores new therapeutic candidates that could potentially offer advantages over existing treatments in terms of specificity, efficacy, and side effects (Fang et al., 2016).
Antimicrobial and Docking Studies
Synthesized compounds incorporating tetrazol and carboxamide functionalities have been subjected to antimicrobial evaluation and docking studies. These studies aim to understand the molecular interactions between the synthesized compounds and biological targets, providing insights into their mechanism of action. This research demonstrates the potential of such compounds in developing new antimicrobial agents that could address the growing concern of antibiotic resistance (Talupur et al., 2021).
properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O3/c1-26-12-8-7-11(16(10-12)27-2)9-13(17-21-23-24-22-17)18(25)20-15-6-4-3-5-14(15)19/h3-8,10,13H,9H2,1-2H3,(H,20,25)(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZSIHTWWZACIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2944422.png)


![{[(3-Methoxyphenyl)methyl]carbamoyl}methyl 2,6-difluorobenzoate](/img/structure/B2944428.png)

![N-(4-bromo-3-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2944433.png)
![N1-(2,2-dimethoxyethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2944434.png)



![(2R)-2-[2-(cyclohex-1-en-1-yl)acetamido]propanoic acid](/img/structure/B2944440.png)
![2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B2944442.png)

